Gypenoside L

Description

Properties

IUPAC Name |

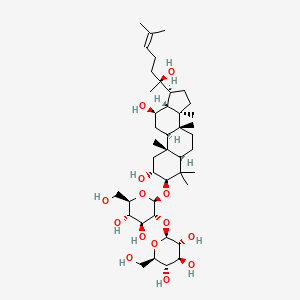

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(2R,3R,5R,8R,9R,10R,12R,13R,14R,17S)-2,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H72O14/c1-20(2)10-9-13-42(8,52)21-11-14-41(7)28(21)22(45)16-27-39(5)17-23(46)35(38(3,4)26(39)12-15-40(27,41)6)56-37-34(32(50)30(48)25(19-44)54-37)55-36-33(51)31(49)29(47)24(18-43)53-36/h10,21-37,43-52H,9,11-19H2,1-8H3/t21-,22+,23+,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36-,37-,39-,40+,41+,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTJZMSTVPKBWKB-HGZKDYFJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CC(C(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(C[C@H]([C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C)C)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317815 | |

| Record name | Gypenoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

801.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94987-09-4 | |

| Record name | Gypenoside L | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94987-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gypenoside L | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Gypenoside L's Multifaceted Assault on Cancer Cells: A Technical Guide

For Immediate Release

[CITY, State] – [Date] – Gypenoside L, a saponin isolated from Gynostemma pentaphyllum, is emerging as a potent anti-cancer agent with a complex and multifaceted mechanism of action. A comprehensive review of recent studies reveals its ability to induce various forms of cell death, inhibit proliferation, and arrest the cell cycle in a range of cancer cell lines. This technical guide provides an in-depth analysis of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through several interconnected pathways, primarily revolving around the induction of cellular stress and the disruption of key survival signaling cascades. The principal mechanisms identified are:

-

Reactive Oxygen Species (ROS)-Mediated Endoplasmic Reticulum (ER) Stress and Cytoplasmic Vacuolation Death: In human hepatocellular carcinoma (HCC) and esophageal cancer cells, this compound treatment leads to a significant increase in intracellular ROS levels.[1][2][3] This oxidative stress triggers the unfolded protein response (UPR) in the ER, leading to the release of calcium (Ca2+) from ER stores via the inositol trisphosphate receptor (IP3R).[1][2][3][4] This cascade culminates in a non-apoptotic, non-autophagic form of cell death characterized by extensive cytoplasmic vacuolation.[1][2][5]

-

Induction of Senescence via MAPK and NF-κB Pathways: In liver and esophageal cancer cells, this compound has been shown to induce cellular senescence, an irreversible state of cell cycle arrest.[6][7] This is achieved through the activation of the p38 and ERK Mitogen-Activated Protein Kinase (MAPK) pathways, as well as the NF-κB signaling pathway.[6] The induction of senescence is a critical tumor-suppressive mechanism.

-

Inhibition of the PI3K/AKT/mTOR Pathway and Induction of Apoptosis: this compound has been demonstrated to inhibit the PI3K/AKT/mTOR signaling pathway in gastric and bladder cancer cells.[8][9][10] This pathway is crucial for cell survival, proliferation, and growth. Its inhibition by this compound leads to the induction of apoptosis, a programmed form of cell death.[8][10]

-

Cell Cycle Arrest: Across various cancer cell types, including lung and breast cancer, gypenosides have been shown to cause cell cycle arrest at different phases.[11][12][13] For instance, in human lung cancer A-549 cells, gypenosides induce G0/G1 arrest.[12] In breast cancer cells, Gypenoside LI, a related compound, also arrests the cell cycle in the G0/G1 phase by down-regulating E2F1.[13][14] this compound has also been observed to cause S-phase arrest in liver and esophageal cancer cells.[6][7]

-

Inhibition of Autophagic Flux: In human esophageal cancer cells, this compound inhibits the process of autophagy at the stage of autophagosome-lysosome fusion.[3][4] While autophagy can have both pro-tumorigenic and anti-tumorigenic roles, its inhibition in this context contributes to cell death.[4]

Quantitative Data Summary

The cytotoxic and growth-inhibitory effects of this compound have been quantified in several studies. The following tables summarize the reported IC50 values and the effects on cell viability and protein expression.

| Cancer Cell Line | Assay | Treatment Duration (h) | IC50 / Concentration | Effect | Reference |

| HGC-27 (Gastric Cancer) | CCK-8 | 24 | ~50 µg/mL | >50% inhibition of cell growth | [8] |

| SGC-7901 (Gastric Cancer) | CCK-8 | 24 | ~100 µg/mL | >50% inhibition of cell growth | [8] |

| ECA-109 (Esophageal Cancer) | MTT | 24, 48, 72 | Dose-dependent | Potent growth inhibitory effect | [4] |

| TE-1 (Esophageal Cancer) | MTT | 24, 48, 72 | Dose-dependent | Potent growth inhibitory effect | [4] |

| T24 (Bladder Cancer) | CCK-8 | 24 | 550 µg/mL (IC50) | Inhibition of cell growth | [10] |

| 5637 (Bladder Cancer) | CCK-8 | 24 | 180 µg/mL (IC50) | Inhibition of cell growth | [10] |

| ACHN (Renal Cell Carcinoma) | CCK-8 | 48 | 20-100 µM | Significant inhibition of proliferation | [15] |

| 769-P (Renal Cell Carcinoma) | CCK-8 | 48 | 20-100 µM | Significant inhibition of proliferation | [15] |

| MDA-MB-231 (Breast Cancer) | MTT | 24, 48 | 0-125 µM | Inhibition of cell proliferation | [13] |

| MCF-7 (Breast Cancer) | MTT | 24, 48 | 0-125 µM | Inhibition of cell proliferation | [13] |

| Protein/Pathway | Cancer Cell Line | Treatment | Effect | Reference |

| p-mTOR (Ser2448), p-AKT (Ser473), p-AKT (Thr308), p-S6 (Ser235/236), p-S6K (Thr389) | HGC-27, SGC-7901 | Gypenoside | Significantly downregulated | [8] |

| Bcl-2, Bcl-xl | HGC-27, SGC-7901 | Gypenoside | Downregulated | [8] |

| Bax, Cleaved caspase 3 | HGC-27, SGC-7901 | Gypenoside | Upregulated | [8] |

| p21, p27 | Liver and Esophageal Cancer Cells | This compound | Activated | [6] |

| DUSP1, p-JUN, p-JNK | ACHN, 769-P | This compound, Gypenoside LI | Upregulated | [15][16] |

| p-MEK1/2, p-ERK, p-P38 | ACHN, 769-P | This compound, Gypenoside LI | Downregulated | [15][16] |

| COX2 | ACHN, 769-P | This compound, Gypenoside LI | Upregulated | [15][16] |

| cPLA2, CYP1A1 | ACHN, 769-P | This compound, Gypenoside LI | Downregulated | [15][16] |

Signaling Pathway Diagrams

To visually represent the complex mechanisms of this compound, the following diagrams were generated using the DOT language.

Caption: this compound induces ROS-mediated ER stress, leading to cytoplasmic vacuolation and cell death.

Caption: this compound activates MAPK and NF-κB pathways to induce senescence.

Caption: this compound inhibits the PI3K/AKT/mTOR pathway, leading to apoptosis.

Detailed Experimental Protocols

The following are synthesized protocols for key experiments cited in the literature for studying the effects of this compound.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Seed cancer cells (e.g., HGC-27, SGC-7901, ECA-109, TE-1) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight.[8][15]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 30, 60, 90, 120, 150, 180 µg/mL) for the desired time periods (e.g., 24, 48, 72 hours).[8]

-

Reagent Addition:

-

Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.[8]

Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)

-

Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24 hours.[8]

-

Cell Harvesting: Collect both the supernatant (containing floating cells) and adherent cells (after trypsinization).[8][18]

-

Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[8][18]

-

Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 2.5-5 µL of Annexin V-FITC (or another fluorochrome) and 2.5-5 µL of Propidium Iodide (PI).[8][10]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][10]

-

Analysis: Add 200-400 µL of Annexin V binding buffer to each tube and analyze the cells by flow cytometry.[8][10]

Cell Cycle Analysis (Flow Cytometry with PI Staining)

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired duration, then harvest the cells.

-

Fixation: Wash the cells with PBS and fix them in 70% cold ethanol overnight at 4°C.[10][19]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells for 30 minutes in the dark.

-

Analysis: Analyze the cell cycle distribution by flow cytometry.[10][19]

Western Blot Analysis

-

Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, p-AKT, Bcl-2, Bax, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as a multi-targeted anti-cancer agent. Its ability to induce cell death through various mechanisms, including ROS-mediated ER stress, apoptosis, and inhibition of autophagy, coupled with its capacity to induce senescence and cell cycle arrest, makes it a promising candidate for further preclinical and clinical investigation. The detailed understanding of its mechanisms of action at the molecular level, as outlined in this guide, provides a solid foundation for the rational design of future cancer therapeutic strategies incorporating this compound. Further research is warranted to explore its efficacy in vivo and its potential for combination therapies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. oncotarget.com [oncotarget.com]

- 4. This compound inhibits autophagic flux and induces cell death in human esophageal cancer cells through endoplasm reticulum stress-mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, Isolated from Gynostemma pentaphyllum, Induces Cytoplasmic Vacuolation Death in Hepatocellular Carcinoma Cells through Reactive-Oxygen-Species-Mediated Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Inhibits Proliferation of Liver and Esophageal Cancer Cells by Inducing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 13. 2024.sci-hub.se [2024.sci-hub.se]

- 14. researchgate.net [researchgate.net]

- 15. This compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. physiology.elte.hu [physiology.elte.hu]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

Gypenoside L: A Comprehensive Technical Guide on its Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gypenoside L is a dammarane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities. As a prominent bioactive constituent of Gynostemma pentaphyllum, a perennial vine often referred to as "Southern Ginseng," this compound has garnered significant interest within the scientific community.[1] This technical guide provides an in-depth overview of the natural occurrence of this compound, detailed experimental protocols for its extraction and analysis, and a summary of its known effects on key cellular signaling pathways.

Natural Occurrence and Quantitative Analysis of this compound

This compound is primarily isolated from the plant Gynostemma pentaphyllum (Thunb.) Makino, a member of the Cucurbitaceae family. This plant is widely distributed in South and East Asia and has a long history of use in traditional medicine. The leaves of G. pentaphyllum are the principal source of gypenosides, including this compound.[2][3]

The concentration of this compound can vary depending on the geographical origin of the plant and the processing methods employed. Heat processing of G. pentaphyllum has been shown to significantly increase the content of this compound.[4] The quantitative data from various studies are summarized in the table below.

| Plant Material Source | Part Used | Processing | This compound Content | Reference |

| Gynostemma pentaphyllum | Leaves | Hot water and 50% ethanol extraction | 1.8% (w/w) of the extract | [2] |

| Gynostemma pentaphyllum (Zhangzhou, Fujian) | Aerial parts | Raw | Not specified | [4] |

| Gynostemma pentaphyllum (Zhangzhou, Fujian) | Aerial parts | Heat-processed | Increased by 7.369 µg/g | [4] |

| Gynostemma pentaphyllum (Jinxiu, Guangxi) | Aerial parts | Raw | Not specified | [4] |

| Gynostemma pentaphyllum (Jinxiu, Guangxi) | Aerial parts | Heat-processed | Increased by 0.100 µg/g | [4] |

Experimental Protocols

Extraction of this compound from Gynostemma pentaphyllum

This protocol is a synthesis of commonly employed methods for the extraction of gypenosides.

a) Hot Water and Ethanol Extraction:

-

Preparation of Plant Material: Dry the leaves of Gynostemma pentaphyllum and grind them into a fine powder to increase the surface area for extraction.[3]

-

Hot Water Extraction: Extract 1 kg of the dried leaf powder with 20 L of hot water.[2]

-

Ethanol Extraction: Subsequently, extract the plant residue with 15 L of a 50% aqueous ethanol solution.[2]

-

Concentration: Combine the extracts from both steps, filter to remove solid residues, and concentrate the filtrate under vacuum to remove the solvents.[2][3]

b) Pressurized Fluid Extraction (for higher yield):

-

Extraction: Utilize a continuous pressurized fluid extraction system. For an 80% ethanol extraction, operate at a temperature of 373 K and a pressure of 1.48 MPa.[5]

-

Recovery: This method can yield a high recovery of gypenosides.[5]

Purification of this compound

A multi-step purification process is often necessary to isolate this compound from the crude extract.

-

Macroporous Resin Chromatography:

-

Pass the concentrated crude extract through a macroporous resin column.[6]

-

Elute with water until the eluent is clear to remove sugars and other polar impurities.[6]

-

Subsequently, elute with an alcohol solution to release the adsorbed saponins.[6]

-

Concentrate the alcohol eluent until it is free of alcohol.[6]

-

-

Solvent Extraction:

-

High-Performance Liquid Chromatography (HPLC):

-

Further purification to obtain high-purity this compound can be achieved using preparative HPLC with a C18 column.

-

Quantitative Analysis of this compound

a) Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS):

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

Signaling Pathways Modulated by this compound

This compound has been demonstrated to exert its biological effects through the modulation of several key signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) and Arachidonic Acid Metabolism Pathways

This compound has been shown to inhibit the proliferation of certain cancer cells by regulating the MAPK and arachidonic acid metabolism pathways.[8][9] It upregulates DUSP1, which in turn dephosphorylates and inactivates ERK and p38, leading to downstream effects on cell proliferation and apoptosis.[8] In the arachidonic acid pathway, this compound downregulates cPLA2 and upregulates COX2.[8]

Caption: this compound's modulation of MAPK and Arachidonic Acid pathways.

PGC-1α Signaling Pathway

This compound enhances mitochondrial metabolism and muscle differentiation through the activation of the PGC-1α pathway.[2] This involves the phosphorylation of AMP-activated protein kinase (AMPK) and p38, as well as the activation of SIRT1, which in turn deacetylates and activates PGC-1α.[2]

Caption: Activation of the PGC-1α pathway by this compound.

Conclusion

This compound, a key bioactive compound from Gynostemma pentaphyllum, presents a compelling profile for further research and development. Its natural abundance in the leaves of this plant, coupled with established methods for its extraction and purification, makes it an accessible target for investigation. The elucidation of its mechanisms of action, particularly its influence on critical signaling pathways such as MAPK and PGC-1α, provides a solid foundation for exploring its therapeutic potential in various disease models. This technical guide serves as a comprehensive resource for scientists and researchers aiming to unlock the full potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Gynostemma pentaphyllum extract and this compound enhance skeletal muscle differentiation and mitochondrial metabolism by activating the PGC-1α pathway in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gynostemma pentaphyllum extract and its active component this compound improve the exercise performance of treadmill-trained mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Simultaneous quantitative analysis of nine saponins in Gynostemma pentaphyllum before and after heat processing based on UPLC-Q-Trap-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN104306428A - Method for extracting and purifying Gypenoside from Gynostemma pentaphyllum - Google Patents [patents.google.com]

- 7. CN103908486A - Preparing method of gynostemma pentaphyllum extraction product rich in gypenosides - Google Patents [patents.google.com]

- 8. This compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Gypenoside L: A Deep Dive into its Modulation of Core Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside L, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with multifaceted therapeutic potential. Its biological activities, particularly its anti-cancer and metabolic regulatory effects, are attributed to its ability to modulate a complex network of intracellular signaling pathways. This technical guide provides a comprehensive overview of the core signaling pathways influenced by this compound, presenting key quantitative data, detailed experimental protocols for assessing its activity, and visual representations of the molecular cascades involved. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

This compound has garnered significant scientific interest for its potent pharmacological properties. Extensive research has demonstrated its capacity to induce cell death, inhibit proliferation, and modulate metabolic processes in various pathological contexts. The primary mechanisms of action involve the intricate regulation of key signaling pathways that govern cellular functions such as apoptosis, autophagy, cell cycle progression, and stress responses. Understanding these molecular interactions is crucial for elucidating the full therapeutic potential of this compound and for the rational design of future drug development strategies.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting several critical signaling cascades. The most well-documented of these include the PI3K/Akt/mTOR pathway, the Mitogen-Activated Protein Kinase (MAPK) pathways, and the Endoplasmic Reticulum (ER) Stress-mediated calcium signaling pathway. Furthermore, it has been shown to influence cellular energy homeostasis through the AMPK/PGC-1α pathway.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. In many cancers, this pathway is aberrantly activated. Gypenosides, including this compound, have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1][2] Treatment with gypenosides leads to a significant downregulation in the phosphorylation of key components of this pathway, including Akt, mTOR, S6K, and S6.[1] This inhibition is a key mechanism behind the anti-tumor effects of this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38 MAPK, is crucial in translating extracellular signals into cellular responses, including proliferation, differentiation, and apoptosis. This compound has been demonstrated to modulate MAPK signaling, although the specific effects can be cell-type dependent. In some cancer cells, this compound activates p38 and ERK signaling, which contributes to the induction of cellular senescence.[3] In other contexts, such as in clear cell renal cell carcinoma, this compound downregulates p-MEK1/2, p-ERK, and p-P38 levels while upregulating p-JNK, contributing to apoptosis.[4][5]

Endoplasmic Reticulum (ER) Stress and Calcium Signaling

This compound can induce a unique form of cell death characterized by cytoplasmic vacuolation, which is linked to ER stress and subsequent calcium release.[6][7][8] Mechanistically, this compound treatment increases intracellular reactive oxygen species (ROS), leading to an unfolded protein response (UPR) in the ER.[6][7] This triggers the release of Ca2+ from the ER stores through the inositol trisphosphate receptor (IP3R), ultimately leading to cell death.[6][7]

AMPK/PGC-1α Pathway

The AMP-activated protein kinase (AMPK) is a key sensor of cellular energy status. Its activation can lead to the stimulation of mitochondrial biogenesis and metabolism, in part through the coactivator PGC-1α. This compound has been shown to activate the AMPK pathway, which can contribute to its metabolic regulatory effects.[9] This activation is also linked to the induction of autophagy in certain contexts.

Quantitative Data on this compound Activity

The following tables summarize the quantitative effects of this compound on various cell lines as reported in the scientific literature.

Table 1: Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Citation |

| 769-P | Clear Cell Renal Cell Carcinoma | 60 | 48 | [10][11] |

| ACHN | Clear Cell Renal Cell Carcinoma | 70 | 48 | [10][11] |

| ECA-109 | Esophageal Cancer | Not explicitly stated in µM | 24, 48, 72 | [3] |

| TE-1 | Esophageal Cancer | Not explicitly stated in µM | 24, 48, 72 | [3] |

| HGC-27 | Gastric Cancer | < 50 µg/mL (~62.4 µM) | 24 | [1] |

| SGC-7901 | Gastric Cancer | < 100 µg/mL (~124.8 µM) | 24 | [1] |

Note: IC50 values for ECA-109 and TE-1 cells were presented graphically as dose-dependent inhibition. HGC-27 and SGC-7901 IC50s were estimated from graphical data.

Table 2: Induction of Apoptosis by this compound

| Cell Line | Concentration | Treatment Time (h) | Percentage of Apoptotic Cells | Citation |

| 769-P | 60 µM | 48 | Significantly increased vs. control | [10] |

| ACHN | 70 µM | 48 | Significantly increased vs. control | [10] |

| HGC-27 | 30, 60, 90 µg/mL | 24 | Dose-dependent increase | [1] |

| SGC-7901 | 90, 120, 150 µg/mL | 24 | Dose-dependent increase | [1] |

| ECA-109 | 20, 40, 60, 80 µg/mL | 24 | Barely induced apoptosis (mostly necrosis/other) | [3] |

Table 3: Effects of this compound on Cell Cycle Distribution

| Cell Line | Concentration | Treatment Time (h) | Effect on Cell Cycle | Citation |

| 769-P | 60 µM | Not specified | G2/M phase arrest | [10] |

| ACHN | 70 µM | Not specified | G1/S phase arrest | [10] |

| ECA-109 | Not specified | 24 | G2/M phase accumulation | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[12][13][14]

Objective: To determine the cytotoxic effects of this compound on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently by pipetting or using a plate shaker for 15 minutes.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance.

Western Blot Analysis

This protocol is a generalized procedure based on common western blotting techniques.[15][16]

Objective: To detect changes in the expression and phosphorylation levels of proteins in signaling pathways modulated by this compound.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-LC3, anti-p62, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with various concentrations of this compound for the desired time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 10.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like GAPDH.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This protocol is based on standard procedures for assessing apoptosis.[3][8][17][18]

Objective: To quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

6-well plates

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the western blot protocol.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.

-

Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour. Unstained, Annexin V-FITC only, and PI only controls should be used for compensation and gating.

Autophagy Assessment (LC3 Puncta Formation)

This protocol outlines the assessment of autophagy by observing the formation of LC3 puncta.[7][19][20][21]

Objective: To visualize and quantify the formation of autophagosomes in response to this compound treatment.

Materials:

-

Glass coverslips in 24-well plates

-

Cancer cell lines

-

GFP-LC3 expression plasmid or lentivirus

-

Transfection reagent or viral transduction reagents

-

This compound

-

4% paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in 24-well plates.

-

Transfect or transduce the cells with a GFP-LC3 construct and allow for expression for 24-48 hours.

-

Treat the cells with this compound for the desired time. Include a positive control for autophagy induction (e.g., starvation or rapamycin).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Wash the cells with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS and stain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Capture images and quantify the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the PI3K/Akt/mTOR survival pathway.

Caption: this compound differentially modulates MAPK signaling pathways.

Caption: this compound induces cell death via the ER stress pathway.

Conclusion

This compound is a potent bioactive molecule that modulates multiple, interconnected signaling pathways to exert its therapeutic effects. Its ability to inhibit pro-survival pathways like PI3K/Akt/mTOR while activating cell death and senescence mechanisms through MAPK and ER stress signaling underscores its potential as an anti-cancer agent. Furthermore, its influence on metabolic pathways such as AMPK/PGC-1α suggests broader applications in metabolic disorders. This technical guide provides a foundational resource for researchers, offering a consolidated view of the quantitative effects of this compound, detailed experimental protocols for its study, and clear visual representations of its molecular mechanisms of action. Further investigation into the nuanced, context-dependent signaling responses to this compound will be crucial for its successful translation into clinical applications.

References

- 1. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 2. Gypenosides induced apoptosis in human colon cancer cells through the mitochondria-dependent pathways and activation of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits autophagic flux and induces cell death in human esophageal cancer cells through endoplasm reticulum stress-mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Gypenoside LI arrests the cell cycle of breast cancer in G0/G1 phase by down-regulating E2F1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | this compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 11. This compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchhub.com [researchhub.com]

- 14. cyrusbio.com.tw [cyrusbio.com.tw]

- 15. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Gynostemma pentaphyllum extract and this compound enhance skeletal muscle differentiation and mitochondrial metabolism by activating the PGC-1α pathway in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 18. Apoptosis Protocols | USF Health [health.usf.edu]

- 19. researchgate.net [researchgate.net]

- 20. docta.ucm.es [docta.ucm.es]

- 21. Macroautophagy: Novus Biologicals [novusbio.com]

Gypenoside L: A Technical Guide to its Anticancer Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside L, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with multifaceted anticancer properties. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key signaling pathways implicated in the antitumor effects of this compound. In vitro and in vivo studies have demonstrated its ability to inhibit cancer cell proliferation, induce programmed cell death, trigger cell cycle arrest, and promote cellular senescence across a range of cancer types, including esophageal, liver, breast, and renal carcinomas. This document synthesizes the current scientific knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways to facilitate further research and drug development efforts in oncology.

Introduction

Natural products remain a vital source of novel therapeutic agents, with a significant number of anticancer drugs originating from plant-based compounds. This compound, a constituent of the traditional Chinese medicine Jiaogulan (Gynostemma pentaphyllum), has garnered increasing attention for its potent cytotoxic effects against cancer cells.[1] This guide aims to provide an in-depth technical resource for the scientific community, detailing the anticancer properties of this compound and the experimental methodologies used to elucidate them.

In Vitro Anticancer Activities of this compound

This compound exhibits a spectrum of anticancer activities in vitro, primarily through the induction of cell death, inhibition of cell cycle progression, and promotion of cellular senescence.

Cytotoxicity and Inhibition of Cell Proliferation

This compound has demonstrated significant dose-dependent growth-inhibitory effects on various human cancer cell lines.[1][2] The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for several cell lines as summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay |

| ECA-109 | Esophageal Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 80 µg/ml | 24, 48, 72 | MTT Assay |

| TE-1 | Esophageal Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 80 µg/ml | 24, 48, 72 | MTT Assay |

| HepG2 | Liver Cancer | Not explicitly stated, but senescence induced at various concentrations | 24 | SA-β-gal Assay |

| 769-P | Renal Cell Carcinoma | 60 | 48 | CCK8 Assay |

| ACHN | Renal Cell Carcinoma | 70 | 48 | CCK8 Assay |

| HGC-27 | Gastric Cancer | ~50 µg/mL | Not specified | CCK-8 Assay |

| SGC-7901 | Gastric Cancer | ~100 µg/mL | Not specified | CCK-8 Assay |

Induction of Apoptosis

While this compound can induce non-apoptotic cell death in some cancer types like esophageal cancer[2], it has been shown to trigger apoptosis in others, such as renal cell carcinoma and gastric cancer.[3][4] This process is characterized by the activation of caspases and modulation of Bcl-2 family proteins. In renal cell carcinoma cells, this compound treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[5] Similarly, in gastric cancer cells, this compound upregulates Bax and cleaved caspase-3 while downregulating Bcl-2 and Bcl-xl.[3]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle in cancer cells. In renal cell carcinoma cell lines, it has been observed to cause cell cycle arrest at different phases. For instance, in 769-P cells, this compound induces a G2/M phase arrest, while in ACHN cells, it leads to a G1/S phase arrest.[6] This cell cycle blockade is associated with the reduced expression of key regulatory proteins such as cyclin A, cyclin B1, CDK1, and CDK2.[6] Furthermore, this compound can activate cell cycle inhibitor proteins like p21 and p27.[7][8]

Induction of Cellular Senescence

A notable anticancer mechanism of this compound is the induction of cellular senescence, an irreversible state of cell growth arrest.[9] In human liver and esophageal cancer cells, this compound treatment increases the activity of senescence-associated β-galactosidase (SA-β-gal), a key biomarker of senescent cells.[10] This is accompanied by the promotion of a senescence-associated secretory phenotype (SASP), characterized by the secretion of various cytokines and inflammatory mediators such as IL-1α, IL-6, TIMP-1, CXCL-1, and CXCL-2.[11][12][13]

Induction of Non-Apoptotic Cell Death

In human esophageal cancer cells, this compound has been shown to induce a form of non-apoptotic, lysosome-associated cell death characterized by cytoplasmic vacuolation.[2] This process is initiated by an increase in intracellular reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent release of calcium (Ca2+), ultimately culminating in cell death.[14]

In Vivo Antitumor Efficacy

The anticancer potential of this compound has also been validated in preclinical animal models. In a xenograft model using ACHN renal cell carcinoma cells, oral administration of gypenosides (at a daily dose of 100 mg/kg) for 21 days resulted in a significant reduction in tumor growth.[6] The tumors in the gypenoside-treated mice grew much slower, and their final weight was, on average, 37% lower than that of the control group.[1][6] Similarly, in a gastric cancer subcutaneous transplanted tumor model, intraperitoneal injection of gypenoside at a dose of 50 mg/kg/day for 10 days effectively inhibited tumor growth.[3] Importantly, these studies also indicated that gypenosides did not exhibit significant toxicity to the liver or kidneys of the treated mice.

Core Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several critical signaling pathways that regulate cell survival, proliferation, and death.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key regulator of cellular processes, and its dysregulation is common in cancer. This compound has been shown to modulate this pathway in renal cell carcinoma by upregulating DUSP1 and downregulating the phosphorylation of p38, MEK, and ERK.[1][15] It also upregulates the phosphorylation of JNK and the expression of c-Jun and c-fos, which are involved in apoptosis induction.[1]

Caption: this compound modulation of the MAPK signaling pathway.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. This compound has been found to induce apoptosis in gastric and bladder cancer cells by inhibiting this pathway.[4][16] It downregulates the phosphorylation of key components including Akt (at Ser473 and Thr308), mTOR (at Ser2448), and their downstream effectors like S6K and S6.[12]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

NF-κB Signaling Pathway

The NF-κB signaling pathway plays a critical role in inflammation and cancer. This compound can induce senescence in liver and esophageal cancer cells through the activation of this pathway.[10] In other contexts, such as ischemia-reperfusion injury, gypenosides have been shown to inhibit NF-κB activation by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of the p65 subunit.[17] This inhibitory effect on NF-κB is also relevant in cancer, as NF-κB is a key modulator of cancer migration and invasion.[18]

Caption: this compound-mediated inhibition of the NF-κB pathway.

Endoplasmic Reticulum (ER) Stress Pathway

In esophageal cancer cells, this compound induces cell death by triggering ER stress.[2][14] This is initiated by an increase in ROS, leading to the unfolded protein response (UPR). Key markers of the UPR, such as PERK, IRE1α, and ATF6, are activated.[18][19][20] This cascade results in the release of Ca2+ from the ER, contributing to cell death.[14]

Caption: Induction of the ER stress pathway by this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's anticancer properties.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

-

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Seed cells in 6-well plates and treat with this compound for the desired time.

-

Harvest the cells (including floating cells) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

-

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound stock solution

-

Cold 70% ethanol

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Materials:

-

Cancer cell lines

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, p-Akt, p-ERK, etc., typically used at a 1:1000 dilution)

-

HRP-conjugated secondary antibodies (typically used at a 1:2000 to 1:5000 dilution)

-

ECL (Enhanced Chemiluminescence) substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound, then lyse the cells in RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Caption: General experimental workflow for investigating this compound.

Conclusion and Future Directions

This compound exhibits significant anticancer potential through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and senescence, as well as a non-apoptotic form of cell death. Its ability to modulate key signaling pathways such as MAPK, PI3K/Akt/mTOR, and NF-κB underscores its potential as a multi-targeted therapeutic agent. The in vivo data further supports its efficacy in inhibiting tumor growth with minimal toxicity.

Future research should focus on several key areas:

-

Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for its clinical translation.

-

Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance.

-

Identification of Biomarkers: Identifying predictive biomarkers could help in selecting patients who are most likely to respond to this compound treatment.

-

Clinical Trials: Ultimately, well-designed clinical trials are necessary to evaluate the safety and efficacy of this compound in cancer patients.

References

- 1. This compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer [frontiersin.org]

- 4. Gypenoside induces apoptosis by inhibiting the PI3K/AKT/mTOR pathway and enhances T-cell antitumor immunity by inhibiting PD-L1 in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Senescence-associated secretory phenotype - Wikipedia [en.wikipedia.org]

- 6. Frontiers | this compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 7. p21 and p27: roles in carcinogenesis and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New roles for p21 and p27 cell-cycle inhibitors: a function for each cell compartment? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. walterlab.ucsf.edu [walterlab.ucsf.edu]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. The Senescence-Associated Secretory Phenotype: The Dark Side of Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Senescence-Associated Secretory Phenotype (SASP) in the Challenging Future of Cancer Therapy and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound inhibits autophagic flux and induces cell death in human esophageal cancer cells through endoplasm reticulum stress-mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Gypenoside Protects Cardiomyocytes against Ischemia-Reperfusion Injury via the Inhibition of Mitogen-Activated Protein Kinase Mediated Nuclear Factor Kappa B Pathway In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Multiple Mechanisms of Unfolded Protein Response–Induced Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

Gypenoside L: A Technical Guide to Induction of Cellular Senescence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellular senescence is a state of irreversible cell cycle arrest that plays a crucial role in tumor suppression, development, and aging.[1] This process can be triggered by various stimuli, including DNA damage and oxidative stress.[1] Inducing senescence in cancer cells is emerging as a promising therapeutic strategy, as it halts their proliferation.[1][2] Gypenoside L (Gyp-L), a dammarane-type saponin isolated from the traditional Chinese herb Gynostemma pentaphyllum, has been identified as a potent inducer of cellular senescence in cancer cells.[2][3] This document provides an in-depth technical overview of the mechanisms, quantitative effects, and experimental protocols related to Gyp-L-induced senescence.

Core Signaling Pathways in Gyp-L-Induced Senescence

This compound primarily induces senescence in cancer cells by activating the MAPK and NF-κB signaling pathways.[1][2] This activation leads to a cascade of events culminating in cell cycle arrest and the expression of senescence-associated markers.

The activation of the p38 and ERK branches of the MAPK pathway, along with the activation of NF-κB, appears to be a central mechanism.[2] These pathways converge to upregulate key cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27.[2][4] These inhibitors subsequently block cell cycle progression, specifically causing an arrest at the S phase.[2][4] Furthermore, the NF-κB pathway is a critical regulator of the Senescence-Associated Secretory Phenotype (SASP), a collection of pro-inflammatory cytokines and other factors secreted by senescent cells.[2] Some studies also suggest that Gyp-L treatment can increase intracellular Reactive Oxygen Species (ROS), which may act as an upstream trigger for these signaling cascades.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various markers of cellular senescence in human liver (HepG2) and esophageal (ECA-109) cancer cell lines, based on published data.[2][8]

Table 1: Effect of Gyp-L on SA-β-galactosidase Activity

| Cell Line | Gyp-L Concentration (µg/mL) | Duration (hours) | % of SA-β-gal Positive Cells (Approx.) |

|---|---|---|---|

| HepG2 | 0 (Control) | 24 | < 5% |

| 20 | 24 | ~ 20% | |

| 40 | 24 | ~ 45% | |

| 80 | 24 | ~ 60% | |

| ECA-109 | 0 (Control) | 24 | < 5% |

| 20 | 24 | ~ 25% | |

| 40 | 24 | ~ 50% |

| | 80 | 24 | ~ 70% |

Table 2: Effect of Gyp-L on Cell Cycle Distribution in ECA-109 Cells

| Gyp-L Concentration (µg/mL) | Duration (hours) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |

|---|---|---|---|---|

| 0 (Control) | 24 | 55.4% | 35.1% | 9.5% |

| 40 | 24 | 40.2% | 52.3% | 7.5% |

| 80 | 24 | 30.1% | 64.2% | 5.7% |

Table 3: Effect of Gyp-L on Senescence-Related Protein Expression

| Target Protein | Gyp-L Treatment | Change in Expression | Method |

|---|---|---|---|

| p21 | Dose-dependent | Up-regulated | Western Blot |

| p27 | Dose-dependent | Up-regulated | Western Blot |

| p-p38 (active) | Dose-dependent | Up-regulated | Western Blot |

| p-ERK (active) | Dose-dependent | Up-regulated | Western Blot |

| p-NF-κB (active)| Dose-dependent | Up-regulated | Western Blot |

Table 4: Effect of Gyp-L on SASP mRNA Expression in HepG2 and ECA-109 Cells [8]

| SASP Gene | Gyp-L Concentration (µg/mL) | Duration (hours) | Change in mRNA Expression |

|---|---|---|---|

| IL-1α | 20 - 80 | 24 | Increased |

| IL-6 | 20 - 80 | 24 | Increased |

| TIMP-1 | 20 - 80 | 24 | Increased |

| CXCL-1 | 20 - 80 | 24 | Increased |

| CXCL-2 | 20 - 80 | 24 | Increased |

Experimental Protocols

A systematic approach is required to validate the pro-senescent effects of this compound. The following diagram and protocols outline the key experiments.

Cell Culture and Gyp-L Treatment

-

Cell Culture: Culture human cancer cells (e.g., HepG2, ECA-109) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a 5% CO₂ incubator.

-

Stock Solution: Prepare a stock solution of this compound (e.g., 100 mg/mL in DMSO).[4][8] Store at -20°C.

-

Treatment: Seed cells in appropriate culture plates (e.g., 6-well plates for staining/protein extraction, 96-well plates for viability assays). Allow cells to adhere for 24 hours.

-

Dosing: Dilute the Gyp-L stock solution in fresh culture medium to final concentrations (e.g., 20, 40, 80 µg/mL). Replace the old medium with the Gyp-L-containing medium and incubate for the desired duration (e.g., 24, 48 hours). A vehicle control (DMSO) should be run in parallel.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

This is the most widely used biomarker for senescent cells.[9]

-

Wash: After Gyp-L treatment, aspirate the medium and wash the cells twice with 1X Phosphate-Buffered Saline (PBS).

-

Fixation: Add 1 mL of 1X Fixative Solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS) to each well.[10][11] Incubate for 10-15 minutes at room temperature.

-

Wash: Aspirate the fixative and wash the cells three times with 1X PBS.

-

Staining: Prepare the SA-β-gal Staining Solution (1 mg/mL X-gal, 40 mM citric acid/sodium phosphate pH 6.0, 5 mM potassium ferrocyanide, 5 mM potassium ferricyanide, 150 mM NaCl, 2 mM MgCl₂).[9][10] Add 1 mL to each well.

-

Incubation: Seal the plate with parafilm to prevent evaporation and incubate at 37°C (without CO₂) for 12-16 hours, or until a blue color develops in senescent cells.[10]

-

Analysis: Observe the cells under a bright-field microscope. Count the number of blue (senescent) cells and the total number of cells in several fields of view to determine the percentage of SA-β-gal positive cells.

Western Blotting for Senescence Markers

This technique is used to quantify changes in protein levels.[12][13]

-

Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:

-

p21 Waf1/Cip1[12]

-

p27 Kip1

-

Phospho-p38 MAPK

-

Phospho-ERK1/2

-

Phospho-NF-κB p65

-

β-Actin or GAPDH (as a loading control)

-

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system. Quantify band densities using software like ImageJ.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.[6]

-

Harvest: After Gyp-L treatment, harvest the cells (including any floating cells in the medium) by trypsinization.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes at 37°C, protected from light. Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a potent natural compound that effectively inhibits the proliferation of liver and esophageal cancer cells by inducing a state of permanent cell cycle arrest, or senescence.[2] The mechanism is primarily driven by the activation of the MAPK and NF-κB signaling pathways, leading to S-phase arrest.[2][4] Importantly, Gyp-L has also been shown to enhance the cytotoxicity of conventional chemotherapy drugs like 5-fluorouracil and cisplatin, suggesting its potential use in combination therapies to overcome chemoresistance.[1][2]

For drug development professionals, Gyp-L represents a promising lead compound for developing novel senotherapeutic agents. Future research should focus on its in vivo efficacy, pharmacokinetic profiling, and the long-term consequences of inducing senescence in a tumor microenvironment.

References

- 1. This compound Inhibits Proliferation of Liver and Esophageal Cancer Cells by Inducing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Inhibits Proliferation of Liver and Esophageal Cancer Cells by Inducing Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gypenosides, a promising phytochemical triterpenoid: research progress on its pharmacological activity and mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound, Isolated from Gynostemma pentaphyllum, Induces Cytoplasmic Vacuolation Death in Hepatocellular Carcinoma Cells through Reactive-Oxygen-Species-Mediated Unfolded Protein Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound inhibits autophagic flux and induces cell death in human esophageal cancer cells through endoplasm reticulum stress-mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural gypenosides: targeting cancer through different molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.glpbio.com [file.glpbio.com]

- 9. Senescence Associated β-galactosidase Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. buckinstitute.org [buckinstitute.org]

- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 12. Senescence Marker Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 13. Cellular Senescence: Molecular Targets, Biomarkers, and Senolytic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Gypenoside L and Cell Cycle Arrest Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gypenoside L (Gyp-L), a dammarane-type saponin isolated from the traditional Chinese medicine Gynostemma pentaphyllum, has emerged as a promising natural compound with potent anti-cancer activities. A significant body of research demonstrates its ability to inhibit the proliferation of various cancer cell lines through the induction of cell cycle arrest. This technical guide provides an in-depth overview of the molecular mechanisms underlying Gyp-L-induced cell cycle arrest, focusing on the core signaling pathways involved. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological interactions to facilitate further research and drug development efforts in oncology.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. Natural products are a rich source of bioactive compounds with anti-cancer potential. This compound, a key saponin from Gynostemma pentaphyllum, has been shown to exert cytotoxic effects on a range of cancer cells, including esophageal, liver, renal, and melanoma cells.[1][2][3][4][5] One of its primary mechanisms of action is the disruption of the normal cell cycle progression, leading to an arrest at specific checkpoints and subsequent inhibition of tumor growth. This guide delves into the technical details of this compound's impact on cell cycle regulation.

Quantitative Data on this compound's Effects

The anti-proliferative and cell cycle-arresting effects of this compound have been quantified in numerous studies. The following tables summarize key data from various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay |

| 769-P | Clear Cell Renal Cell Carcinoma | 60 | 48 | CCK8 |

| ACHN | Clear Cell Renal Cell Carcinoma | 70 | 48 | CCK8 |

| ECA-109 | Esophageal Cancer | Not specified | 24, 48, 72 | MTT |

| TE-1 | Esophageal Cancer | Not specified | 24, 48, 72 | MTT |

Data extracted from in vitro studies on the dose-dependent inhibitory effects of this compound.[6]

Table 2: this compound-Induced Cell Cycle Arrest

| Cell Line | Cancer Type | Gyp-L Conc. (µM) | Duration (h) | Phase of Arrest | Key Protein Changes |

| HepG2 | Liver Cancer | Not specified | 24 | S Phase | ↑ p21, ↑ p27, ↑ p18 |

| ECA-109 | Esophageal Cancer | Not specified | 24 | S Phase | ↑ p21, ↑ p27, ↑ p18 |

| 769-P | Clear Cell Renal Cell Carcinoma | Not specified | Not specified | G2/M Phase | ↓ Cyclin A, ↓ Cyclin B1, ↓ CDK1, ↓ CDK2 |

| ACHN | Clear Cell Renal Cell Carcinoma | Not specified | Not specified | G1/S Phase | ↓ Cyclin A, ↓ Cyclin B1, ↓ CDK1, ↓ CDK2 |

| A375 | Melanoma | Not specified | Not specified | S Phase | - |

| Bladder Cancer Cells | Bladder Cancer | Not specified | 24 | G0/G1 Phase | ↓ CDK2, ↓ CDK4, ↓ Cyclin D1 |

This table summarizes the cell cycle phase at which this compound induces arrest and the associated changes in key regulatory proteins.[2][4][5][7]

Core Signaling Pathways in this compound-Induced Cell Cycle Arrest

This compound orchestrates cell cycle arrest through the modulation of several critical signaling pathways. The MAPK and NF-κB pathways are central to this process.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the p38 and ERK cascades, is a key regulator of cellular processes like proliferation and senescence.[2][8] this compound has been shown to activate the p38 and ERK MAPK pathways, leading to the induction of cellular senescence, an irreversible state of cell cycle arrest.[2][3] This activation contributes to the upregulation of cyclin-dependent kinase (CDK) inhibitors such as p21 and p27.[2][8]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is another crucial signaling cascade implicated in this compound-induced senescence and cell cycle arrest.[2][8] Activation of the NF-κB pathway by Gyp-L contributes to the production of senescence-associated secretory phenotype (SASP) factors and reinforces the senescent state.[2]

References

- 1. This compound inhibits autophagic flux and induces cell death in human esophageal cancer cells through endoplasm reticulum stress-mediated Ca2+ release - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound Inhibits Proliferation of Liver and Esophageal Cancer Cells by Inducing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Monomer gypenoside LI from Gynostemma pentaphyllum inhibits cell proliferation and upregulates expression of miR-128-3p in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways [frontiersin.org]

- 6. This compound and Gypenoside LI Inhibit Proliferation in Renal Cell Carcinoma via Regulation of the MAPK and Arachidonic Acid Metabolism Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gypenoside-Induced Apoptosis via the PI3K/AKT/mTOR Signaling Pathway in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

Gypenoside L: A Deep Dive into its Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Gypenoside L, a dammarane-type saponin isolated from Gynostemma pentaphyllum, has emerged as a promising natural compound with potent anti-inflammatory properties. This technical guide synthesizes the current scientific understanding of this compound's mechanisms of action, focusing on its modulation of key inflammatory signaling pathways. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the molecular pathways involved, intended to support further research and drug development efforts.

Quantitative Assessment of Anti-inflammatory Efficacy

The anti-inflammatory effects of this compound and related gypenosides have been quantified across various in vitro and in vivo models. The following tables summarize the key findings, providing a comparative overview of their potency and efficacy.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Gypenosides

| Compound | Cell Line | Stimulant | Mediator Inhibited | Concentration / IC50 | % Inhibition | Reference |

| Gypenosides | RAW264.7 | LPS | IL-6 mRNA | 150-200 µg/mL | Significant | [1] |

| Gypenosides | RAW264.7 | LPS | IL-1β mRNA | 150-200 µg/mL | Significant | [1] |

| Gypenosides | RAW264.7 | LPS | COX-2 mRNA | 150-200 µg/mL | Significant | [1] |

| Gypenosides | RAW264.7 | LPS | TNF-α mRNA | 200 µg/mL | Significant | [2] |

| Gypenosides | RAW264.7 | LPS | NO | 50-200 µg/mL | Dose-dependent | [2] |

| This compound | 769-P | - | Cell Viability | IC50: 60 µM | 50% | [3] |

| This compound | ACHN | - | Cell Viability | IC50: 70 µM | 50% | [3] |

| Gypenoside LI | 769-P | - | Cell Viability | IC50: 45 µM | 50% | [3] |

| Gypenoside LI | ACHN | - | Cell Viability | IC50: 55 µM | 50% | [3] |

| Gypenoside-14 | C8 cells | LPS | p-p65 | 90 µM | Significant | [4] |

| Gypenoside-14 | C8 cells | LPS | p-IκBα | 90 µM | Significant | [4] |

| Gypenoside-14 | Primary Astrocytes | LPS | IL-6 | 90 µM | Significant | [4] |

| Gypenoside-14 | Primary Astrocytes | LPS | TNF-α | 90 µM | Significant | [4] |

| Gypenoside-14 | Primary Astrocytes | LPS | IL-1β | 90 µM | Significant | [4] |

| Gypenoside | Human OA Chondrocytes | IL-1β | NO | Dose-dependent | Significant | [5] |

| Gypenoside | Human OA Chondrocytes | IL-1β | PGE2 | Dose-dependent | Significant | [5] |

Table 2: In Vivo Anti-inflammatory Effects of Gypenosides

| Compound | Animal Model | Condition | Dosage | Outcome | Reference |

| Gypenosides | Mice | LPS-induced ALI | - | Decreased TNF-α, IL-1β, IL-6 mRNA | [6] |

| Gypenosides | Mice | Gastric Cancer Xenograft | - | Inhibited tumor growth | [7] |

| Actiponin® (G. pentaphyllum Extract) | Rats | Carrageenan-induced paw edema | 30, 50, 100, 200 mg/kg | Dose-dependent inhibition of edema | [8] |

| Gypenoside-14 | Mice | LPS-induced depression | - | Mitigated learning and cognitive decline | [4] |

| Gypenoside A | Mice | Ovalbumin-induced asthma | - | Reduced eosinophil infiltration and AHR | [9] |

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory signaling. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

Gypenosides have been shown to interfere with this cascade at multiple points.[4][10] They can inhibit the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB inactive in the cytoplasm.[4][10] Furthermore, studies have demonstrated that gypenosides can block the nuclear translocation of the p65 subunit of NF-κB.[1][10]

MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It comprises a cascade of protein kinases, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors such as AP-1 (c-Jun/c-Fos), leading to the expression of inflammatory mediators.

This compound has been demonstrated to modulate the MAPK pathway by downregulating the phosphorylation of MEK1/2, ERK, and p38.[11][12] Interestingly, it has also been shown to upregulate the protein levels of DUSP1, a dual-specificity phosphatase that inactivates MAPKs, as well as the phosphorylation of JNK and c-Jun.[12] This suggests a complex regulatory role for this compound within the MAPK cascade.

Detailed Experimental Protocols